
3,3',4,4'-Tetramethyl-2,2'-bithiophene
概要
説明
3,3’,4,4’-Tetramethyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of four methyl groups attached to the 3, 3’, 4, and 4’ positions of the thiophene rings. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethylthiophene.
Coupling Reaction: The 3,4-dimethylthiophene undergoes a coupling reaction using a palladium-catalyzed cross-coupling method, such as the Suzuki-Miyaura coupling, to form the bithiophene structure.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce functional groups at the available positions on the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts acylation reagents (e.g., acetyl chloride), and Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives, acylated products.
科学的研究の応用
Chemistry: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene is used as a building block in the synthesis of organic semiconductors and conductive polymers. It is employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Biology and Medicine: Research is ongoing to explore the potential biological activities of bithiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties. specific applications of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene in biology and medicine are still under investigation.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials for electronic devices, sensors, and coatings. Its unique electronic properties make it valuable for developing high-performance materials.
作用機序
The mechanism of action of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can participate in π-π interactions and electron transfer processes, making it suitable for use in organic electronic devices. The presence of methyl groups enhances its solubility and processability, which are crucial for practical applications.
Molecular Targets and Pathways:
Organic Electronics: The compound interacts with other organic molecules and materials to form conductive pathways and active layers in electronic devices.
Biological Pathways: Potential interactions with biological targets are being studied, but detailed mechanisms are not yet fully understood.
類似化合物との比較
2,2’-Bithiophene: Lacks the methyl groups, resulting in different electronic properties and solubility.
3,3’,4,4’-Tetramethyl-2,2’-bipyrrole: Similar structure but with nitrogen atoms replacing sulfur atoms, leading to different reactivity and applications.
3,3’,4,4’-Tetramethyl-2,2’-bifuran: Oxygen atoms instead of sulfur, affecting the compound’s electronic properties and stability.
Uniqueness: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene stands out due to its specific arrangement of methyl groups, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are essential for device fabrication and performance.
特性
IUPAC Name |
2-(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S2/c1-7-5-13-11(9(7)3)12-10(4)8(2)6-14-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJRRJECOCSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C2=C(C(=CS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593038 | |
| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100118-76-1 | |
| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






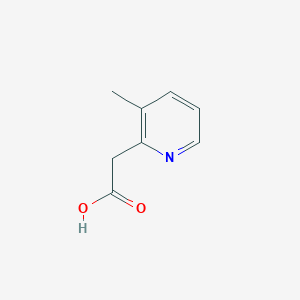
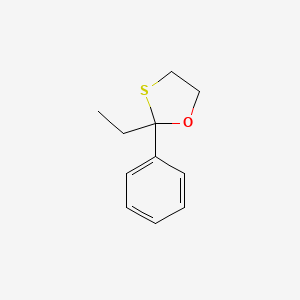


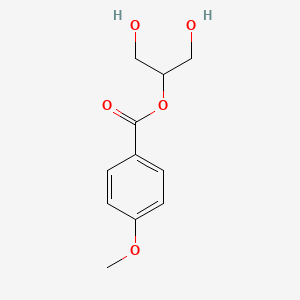
![2-Furancarboxylic acid, 4-[(acetyloxy)methyl]-5-ethyl-, methyl ester](/img/structure/B3044435.png)
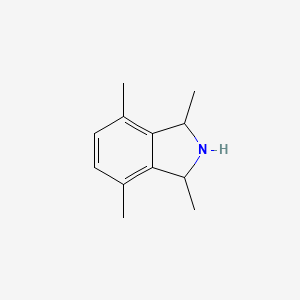
![Phenol, 4-[(4-aminophenyl)thio]-](/img/structure/B3044440.png)
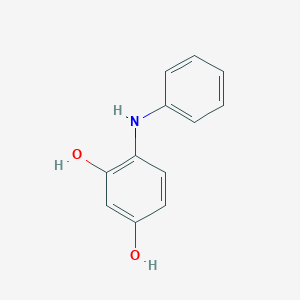
![2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B3044442.png)
